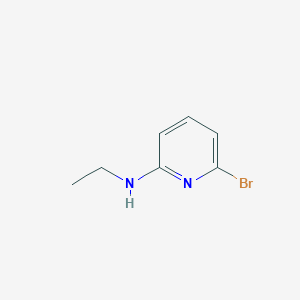
Ferrocene, carboxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocenecarboxylic acid is an organoiron compound with the chemical formula (C₅H₅)Fe(C₅H₄CO₂H). It is the simplest carboxylic acid derivative of ferrocene, a well-known organometallic compound. Ferrocenecarboxylic acid is recognized for its unique redox properties and stability, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferrocenecarboxylic acid can be synthesized through several methods. One common method involves the acylation of ferrocene with a 2-chlorobenzoyl chloride, followed by hydrolysis . Another method includes the iodoform reaction of acetylferrocene in the presence of polyethylene glycol, iodine-potassium iodide, and aqueous alkali, followed by extraction and acidification to obtain ferrocenecarboxylic acid .
Industrial Production Methods: Industrial production of ferrocenecarboxylic acid typically involves the use of non-organic aqueous alkali as a solvent, ensuring a controlled and mild reaction environment. The reaction is carried out at low temperatures (0-5°C) and is completed within a short time frame (approximately 2 hours) .
Analyse Des Réactions Chimiques
Types of Reactions: Ferrocenecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the carboxylic acid group, forming derivatives such as esters and amides.
Major Products: The major products formed from these reactions include ferrocenecarboxylic acid derivatives like ferrocenecarboxylic anhydride and various esters .
Applications De Recherche Scientifique
Ferrocenecarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ferrocenecarboxylic acid involves its redox properties. The carboxylic acid group binds to ferrocene, forming a stable complex that can engage with other molecules, including proteins, to facilitate various reactions. This complex can act as a reducing agent, influencing redox reactions and catalysis .
Comparaison Avec Des Composés Similaires
Ferrocenecarboxylic acid is unique due to its combination of redox properties and stability. Similar compounds include:
1,1’-Ferrocenedicarboxylic acid: This compound has two carboxylic acid groups, offering different reactivity and applications compared to ferrocenecarboxylic acid.
Ferrocenylmethanol: Another derivative of ferrocene, used in different synthetic and catalytic applications.
Ferrocenecarboxylic acid stands out due to its specific functional group, which imparts unique properties and applications in redox chemistry and catalysis.
Propriétés
Formule moléculaire |
C11H10FeO2 |
|---|---|
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydroxy)methanolate;iron(2+) |
InChI |
InChI=1S/C6H6O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q;-1;+2/p-1 |
Clé InChI |
OZMCRHRTLJMAFK-UHFFFAOYSA-M |
SMILES canonique |
[CH-]1C=CC=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















